molecular formula C18H15N5O B159426 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone CAS No. 137381-31-8

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone

Cat. No.: B159426
CAS No.: 137381-31-8
M. Wt: 317.3 g/mol
InChI Key: FYSGNCKTVYFUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone (CAS 137381-31-8) is a phthalazinone derivative with dual pharmacological activities: thromboxane A2 (TXA2) synthetase inhibition and bronchodilation. Its structure features a 3-pyridyl group at the 4-position and a 2-(1-imidazolyl)ethyl substituent at the 2-position of the phthalazinone core.

Properties

IUPAC Name

2-(2-imidazol-1-ylethyl)-4-pyridin-3-ylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18-16-6-2-1-5-15(16)17(14-4-3-7-19-12-14)21-23(18)11-10-22-9-8-20-13-22/h1-9,12-13H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSGNCKTVYFUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CCN3C=CN=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160167
Record name 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137381-31-8
Record name 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137381318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phthalazinone Ring Formation

The phthalazinone core is typically synthesized via cyclocondensation reactions involving phthalic anhydride derivatives and hydrazine analogs. For 2-(2-(1-imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone, the pyridyl group is introduced at the 4-position early in the synthesis. A common approach involves:

  • Reacting 3-pyridylcarboxylic acid with phthalic anhydride to form a substituted phthalic acid derivative.

  • Treating the intermediate with hydrazine hydrate under reflux conditions to cyclize into the 4-(3-pyridyl)-1(2H)-phthalazinone scaffold.

Key reaction parameters include:

  • Solvent : Ethanol or methanol for optimal solubility.

  • Temperature : 80–100°C to drive cyclization.

  • Catalyst : Anhydrous sodium acetate to facilitate anhydride activation.

Introduction of the 2-(1-Imidazolyl)ethyl Side Chain

The imidazolylethyl group is incorporated via nucleophilic substitution or alkylation reactions. Two primary methods dominate:

Direct Alkylation of the Phthalazinone Nitrogen

The nitrogen at the 2-position of the phthalazinone core reacts with 2-chloroethylimidazole under basic conditions:

4-(3-pyridyl)-1(2H)-phthalazinone+Cl-CH2CH2ImidazoleK2CO3,DMFTarget Compound\text{4-(3-pyridyl)-1(2H)-phthalazinone} + \text{Cl-CH}2\text{CH}2\text{Imidazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

  • Conditions : Dimethylformamide (DMF) as solvent, potassium carbonate as base, 60–70°C for 12–24 hours.

  • Yield : 45–60% after purification by column chromatography.

Reductive Amination Pathway

An alternative route employs reductive amination to attach the imidazole-containing side chain:

  • React 4-(3-pyridyl)-1(2H)-phthalazinone with 2-imidazoleacetaldehyde in the presence of sodium cyanoborohydride.

  • Purify the product via recrystallization from ethanol/water mixtures.

  • Advantage : Higher regioselectivity compared to alkylation.

  • Challenge : Requires strict control of pH (6–7) to avoid over-reduction.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

ParameterOptions TestedOptimal ChoiceYield Improvement
Solvent DMF, DMSO, THF, EthanolDMF+25%
Base K2_2CO3_3, NaOH, Et3_3NK2_2CO3_3+15%
Temperature 50°C vs. 70°C70°C+10%

DMF enhances solubility of both the phthalazinone intermediate and the alkylating agent, while potassium carbonate provides mild basicity that minimizes side reactions.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction rates by 30% in biphasic systems. Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while maintaining yields above 50%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to improve scalability:

  • Throughput : 5 kg/day in pilot-scale setups.

  • Key Advantages :

    • Precise temperature control (±1°C).

    • Reduced solvent usage (40% less than batch processes).

Purification Techniques

  • Crystallization : Ethanol/water (7:3 v/v) achieves >95% purity.

  • Chromatography : Reserved for pharmaceutical-grade material, using silica gel with ethyl acetate/hexane eluents.

Analytical Characterization of Intermediates and Final Product

Spectroscopic Data

Key intermediates :

  • 4-(3-pyridyl)-1(2H)-phthalazinone :

    • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.92 (s, 1H, pyridyl-H), 8.60 (d, J = 4.8 Hz, 1H), 8.15–7.98 (m, 4H, phthalazinone-H).

  • 2-(1-Imidazolyl)ethyl chloride :

    • 13C NMR^{13}\text{C NMR} (101 MHz, CDCl3_3): δ 137.5 (imidazole-C2), 122.3 (CH2_2Cl).

Final product :

  • HRMS : m/z calculated for C17_{17}H14_{14}N4_4O [M+H]+^+: 301.1094; found: 301.1092.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Alkylation (DMF)5892120Moderate
Reductive Amination6795180Low
Flow Chemistry629890High

The flow chemistry approach balances cost and scalability, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the imidazole or pyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below summarizes key structural features and pharmacological profiles of the target compound and related derivatives:

Compound Name 4-Substituent 2-Substituent TXA2 Inhibition Bronchodilation Key Findings References
Target Compound 3-pyridyl 2-(1-imidazolyl)ethyl High (in vivo) High High in vivo efficacy despite low in vitro activity; optimal hydrophobicity
KK-505 (20) 3-pyridyl Ethyl Moderate Moderate Selected for further studies due to balanced dual activities
KK-562 (21) 5-thiazolyl Methyl High Moderate Thiazolyl substitution enhances TXA2 inhibition
Thienopyridazinone Derivatives Thienyl (replaces benzene) Variable alkyl/imidazolyl Retained Retained Benzene ring not essential; carbonyl moiety not required for activity
MV-54454 3-chloroanilino N/A N/A N/A Acts as a selective phosphodiesterase VA inhibitor

Key Observations :

4-Substituent Role : Heteroaromatic groups (e.g., 3-pyridyl, 5-thiazolyl) at the 4-position are critical for TXA2 inhibition. The 3-pyridyl group in the target compound contributes to its dual activity profile .

2-Substituent Impact : Alkyl chains with polar groups (e.g., imidazolyl) at the 2-position enhance bronchodilation. The ethyl linker in the target compound balances hydrophobicity, aiding membrane penetration .

Core Modifications: Replacing the phthalazinone benzene ring with thiophene retains activity, indicating the aromatic system's role is structural rather than functional. The carbonyl group in the phthalazinone core is dispensable for TXA2 inhibition .

Structure-Activity Relationship (SAR) Insights
  • 4-Position Substituents :
    • Heteroaromatic groups (pyridyl, thiazolyl) enhance TXA2 inhibition. For example, KK-562 (5-thiazolyl) shows higher TXA2 inhibition than KK-505 (3-pyridyl) .
    • Hydrophobic groups (e.g., benzyl) in other derivatives correlate with improved bronchodilation due to enhanced lipid solubility .
  • 2-Position Substituents: Longer alkyl chains (e.g., ethyl) improve bronchodilation compared to methyl groups. Polar imidazolyl groups maintain activity without reducing efficacy . Carboxyl groups at this position diminish both TXA2 inhibition and bronchodilation, highlighting the need for non-polar moieties .

Biological Activity

2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone, also known by its CAS number 137381-31-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H15N5O
  • Molecular Weight : 317.345 g/mol
  • Structural Features : The compound features an imidazolyl group, a pyridyl group, and a phthalazinone backbone, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phthalazinone have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Antioxidant Properties

The antioxidant capacity of phthalazinone derivatives has been evaluated using assays such as DPPH and FRAP. These studies demonstrate that such compounds can scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases .

Anticancer Activity

Several studies have explored the anticancer potential of phthalazinone derivatives. For example, compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This suggests that this compound may share these properties .

Enzyme Inhibition

One proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes linked to disease progression. For instance, phthalazinones have been reported as aldose reductase inhibitors, which play a role in diabetic complications such as neuropathy and retinopathy .

Interaction with Receptors

Research indicates that the compound may interact with neurotransmitter receptors, potentially affecting neurological functions. This interaction could lead to therapeutic effects in conditions such as epilepsy or anxiety disorders .

Case Studies

StudyFindings
Shakhatreh et al. (2016)Demonstrated antibacterial activity against Gram-positive bacteria for similar phthalazinone derivatives .
MDPI Study (2024)Reported moderate inhibitory potency toward RAGE (Receptor for Advanced Glycation End-products), suggesting a role in inflammatory processes .

Q & A

Q. Methodological Evaluation :

  • In vitro : TXA2 synthetase inhibition was measured using enzyme assays from rat platelets. Bronchodilatory activity was tested via isolated guinea pig tracheal strips pre-contracted with carbachol .
  • In vivo : Antiasthmatic efficacy was assessed in ovalbumin-sensitized guinea pigs, measuring bronchoconstriction suppression and TXA2 levels in bronchoalveolar lavage fluid .

Basic: What structural features contribute to its dual pharmacological effects?

  • 4-(3-Pyridyl) substituent : Critical for TXA2 synthetase inhibition, likely via interaction with the enzyme's active site. This group also enhances in vivo stability despite weak in vitro activity .
  • 2-(1-Imidazolyl)ethyl chain : The imidazole moiety may mimic histidine residues in TXA2 synthetase, enhancing inhibition. Ethyl linker optimizes steric compatibility .
  • Phthalazinone core : The planar structure facilitates binding to hydrophobic pockets in target proteins .

Advanced: How do its in vitro and in vivo pharmacological profiles differ, and what hypotheses explain these discrepancies?

  • Discrepancy : The 4-(3-pyridyl) derivative showed low in vitro TXA2 inhibition but high in vivo efficacy .
  • Hypotheses :
    • Metabolic Activation : Prodrug-like conversion in vivo (e.g., oxidation of the pyridyl group) may generate active metabolites .
    • Synergistic Mechanisms : Bronchodilatory effects (via phosphodiesterase inhibition) may amplify TXA2 pathway suppression in vivo .
    • Tissue-Specific Uptake : Enhanced accumulation in lung tissue due to the compound’s hydrophobicity .

Methodological Insight : Use LC-MS/MS to track metabolite formation and tissue distribution studies (e.g., radiolabeled compound in animal models) to validate these hypotheses .

Advanced: What approaches optimize substituent modifications to enhance dual activities?

Q. Structure-Activity Relationship (SAR) Strategies :

  • 4-Position : Replace 3-pyridyl with 5-thiazolyl (e.g., KK-562) to improve TXA2 inhibition while maintaining bronchodilation .
  • 2-Position : Introduce hydrophobic alkyl chains (e.g., ethyl or methyl groups) to enhance bronchodilatory efficacy via membrane permeability .
  • Polar Group Avoidance : Substituents like carboxyl groups reduce both activities; prioritize non-polar or weakly basic moieties .

Q. Experimental Design :

  • Parallel Synthesis : Generate derivatives with systematic substituent variations.
  • High-Throughput Screening : Use TXA2 enzyme inhibition assays and tracheal strip models to rank activity .

Advanced: What analytical techniques ensure structural integrity and purity in synthetic samples?

  • FT-IR and NMR : Confirm functional groups (e.g., imidazole C=N stretch at ~1600 cm⁻¹) and proton environments (e.g., phthalazinone aromatic protons at δ 7.5–8.5 ppm) .
  • HPLC-PDA/MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .

Advanced: How does hydrophobicity influence bronchodilatory activity?

  • Mechanism : Hydrophobic compounds exhibit higher membrane permeability , enhancing access to intracellular targets (e.g., phosphodiesterases).
  • SAR Evidence : Derivatives with benzyl or thienyl groups at the 4-position showed superior bronchodilation due to increased logP values .
  • Optimization Strategy : Balance hydrophobicity (logP 2–4) to avoid solubility issues while maintaining tissue penetration .

Advanced: What in vivo models are most relevant for evaluating antiasthmatic potential?

  • Ovalbumin-Sensitized Guinea Pigs : Measure bronchoconstriction (airway resistance) and inflammatory mediators (TXB2, leukotrienes) post-challenge .
  • Murine Asthma Models : Utilize IL-13 transgenic mice to assess chronic inflammation and airway remodeling .
  • Dosage : Administer compound intravenously (1–10 mg/kg) or via inhalation (nebulized formulation) to mimic clinical routes .

Advanced: What contradictions exist in the SAR data, and how can they be resolved?

  • Contradiction : The 3-pyridyl group is essential for in vivo TXA2 inhibition but not in vitro .
  • Resolution :
    • Conduct enzyme kinetics studies to compare binding affinities in isolated vs. cellular systems.
    • Evaluate allosteric modulation using surface plasmon resonance (SPR) to detect indirect enzyme interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone
Reactant of Route 2
Reactant of Route 2
2-(2-(1-Imidazolyl)ethyl)-4-(3-pyridyl)-1(2H)-phthalazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.